6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by the presence of a trifluoromethyl group and a bicyclo[3.2.1]octane framework, which is a common structural motif in many biologically active natural products. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Intramolecular Diels-Alder Reaction: The key step in the synthesis is an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, which forms the bicyclic framework.
Cyclopropane Ring Opening: The resulting tricyclo[3.2.1.02,7]octane intermediate undergoes regioselective cleavage to form the desired bicyclo[3.2.1]octane system.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the trifluoromethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bicyclic framework provides rigidity and conformational stability, which can enhance binding affinity to target receptors or enzymes.
Comparison with Similar Compounds
- Tricyclo[3.2.1.02,7]octane: Another related compound with a tricyclic framework.
Bicyclo[3.2.1]octane: A structurally similar compound without the trifluoromethyl group.
Uniqueness: 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
2763776-28-7 |
---|---|
Molecular Formula |
C8H13ClF3N |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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